molecular formula C19H14ClNO B2951680 (2E)-2-[(2-chlorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one CAS No. 866138-45-6

(2E)-2-[(2-chlorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one

Cat. No. B2951680
CAS RN: 866138-45-6
M. Wt: 307.78
InChI Key: DALXSXCSROZEHO-ACCUITESSA-N
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Description

(2E)-2-[(2-chlorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one, also known as 2-chloro-4,9-dihydro-3H-carbazol-1-one, is a carbazole derivative that has been studied extensively in the scientific community due to its unique structure and potential applications. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-fungal, and anti-cancer properties. Additionally, it has been used as a dye, as a reagent in organic synthesis, and as a ligand in metal-catalyzed reactions.

Scientific Research Applications

2-Chloro-4,9-dihydro-3H-carbazol-1-one has been studied extensively in the scientific community due to its unique structure and potential applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-fungal, and anti-cancer properties. Additionally, it has been used as a dye, as a reagent in organic synthesis, and as a ligand in metal-catalyzed reactions.

Mechanism of Action

The exact mechanism of action of (2E)-2-[(2-chlorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one-dihydro-3H-carbazol-1-one is still not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory molecules such as prostaglandins and thromboxanes. Additionally, the compound is thought to act as an antioxidant, scavenging reactive oxygen species (ROS) that can cause oxidative damage to cells.
Biochemical and Physiological Effects
2-Chloro-4,9-dihydro-3H-carbazol-1-one has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-fungal, and anti-cancer properties. In vitro studies have shown that the compound can inhibit the growth of a variety of human cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, the compound has been found to possess anti-fungal and anti-bacterial activity, and it has been shown to possess strong antioxidant properties.

Advantages and Limitations for Lab Experiments

2-Chloro-4,9-dihydro-3H-carbazol-1-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is available commercially in a variety of forms. Additionally, it is relatively stable in aqueous and organic solvents, making it suitable for use in a variety of reactions. However, the compound is not water-soluble, making it difficult to use in aqueous solutions. Additionally, the compound is toxic and should be handled with care.

Future Directions

The potential applications of (2E)-2-[(2-chlorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one-dihydro-3H-carbazol-1-one are vast, and further research is needed to fully understand its biological activities and potential therapeutic uses. Future studies should focus on elucidating the exact mechanism of action of the compound, as well as exploring its potential uses as an anti-inflammatory, anti-fungal, and anti-cancer agent. Additionally, further research is needed to explore the potential of the compound as a reagent in organic synthesis and as a ligand in metal-catalyzed reactions. Finally, research should be conducted to explore the potential of the compound as a dye or a fluorescent probe.

Synthesis Methods

The synthesis of (2E)-2-[(2-chlorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one-dihydro-3H-carbazol-1-one has been reported in several studies. One of the earliest methods for its synthesis involved the condensation of 2-chlorobenzaldehyde with 2-amino-4-methoxy-9-hydroxycarbazole in the presence of a base such as sodium hydroxide. This reaction yielded the desired compound in good yields. More recently, the compound has been synthesized via a one-pot reaction of 2-chlorobenzaldehyde and 2-amino-4-methoxy-9-hydroxycarbazole in the presence of a palladium catalyst. This reaction was found to be efficient and gave the desired product in excellent yields.

properties

IUPAC Name

(2E)-2-[(2-chlorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO/c20-16-7-3-1-5-12(16)11-13-9-10-15-14-6-2-4-8-17(14)21-18(15)19(13)22/h1-8,11,21H,9-10H2/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALXSXCSROZEHO-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1=CC3=CC=CC=C3Cl)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CC2=C(C(=O)/C1=C/C3=CC=CC=C3Cl)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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